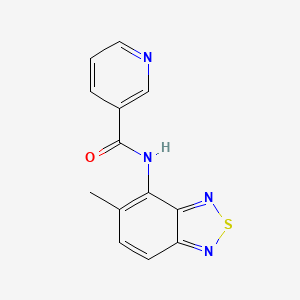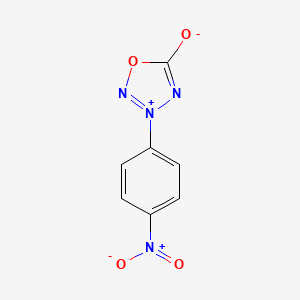![molecular formula C18H10N4O3S B11108983 (2Z)-5-amino-7-(furan-2-yl)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11108983.png)
(2Z)-5-amino-7-(furan-2-yl)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物「(2Z)-5-アミノ-7-(フラン-2-イル)-2-(フラン-2-イルメチリデン)-3-オキソ-2,3-ジヒドロ-7H-[1,3]チアゾロ[3,2-a]ピリジン-6,8-ジカルボニトリル」は、チアゾロピリジン類に属する複雑な有機分子です。この化合物は、フラン環、チアゾール環、アミノ基、ニトリル基、カルボニル基などの複数の官能基を含む独特の構造が特徴です。
合成方法
合成経路と反応条件
「(2Z)-5-アミノ-7-(フラン-2-イル)-2-(フラン-2-イルメチリデン)-3-オキソ-2,3-ジヒドロ-7H-[1,3]チアゾロ[3,2-a]ピリジン-6,8-ジカルボニトリル」の合成は、通常、複数段階の有機反応を伴います。出発原料には、フラン誘導体、チアゾール前駆体、およびアミノ基とニトリル基を導入するための適切な試薬が含まれることが多いです。一般的な反応条件には以下が含まれる場合があります。
溶媒: ジメチルホルムアミド(DMF)、ジクロロメタン(DCM)、またはエタノール。
触媒: p-トルエンスルホン酸や水酸化ナトリウムなどの酸または塩基触媒。
温度: 反応は室温または還流条件で行うことができます。
工業的生産方法
この化合物の工業的生産には、高収率と高純度を確保するために、最適化された合成経路が使用される場合があります。連続フロー反応器や自動合成などの技術を使用して、生産プロセスをスケールアップすることができます。
化学反応解析
反応の種類
化合物「(2Z)-5-アミノ-7-(フラン-2-イル)-2-(フラン-2-イルメチリデン)-3-オキソ-2,3-ジヒドロ-7H-[1,3]チアゾロ[3,2-a]ピリジン-6,8-ジカルボニトリル」は、さまざまな化学反応を起こす可能性があります。これには以下が含まれます。
酸化: アミノ基からニトロ基への変換。
還元: カルボニル基からアルコールへの還元。
置換: フラン環のハロゲン化またはアルキル化。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム(KMnO4)、過酸化水素(H2O2)。
還元剤: 水素化ホウ素ナトリウム(NaBH4)、水素化リチウムアルミニウム(LiAlH4)。
置換試薬: ハロゲン(Cl2、Br2)、ハロアルカン(R-X)。
主な生成物
これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりニトロ誘導体が得られる可能性があり、還元によりアルコールが得られる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-cyano-7-(2-furyl)-2-[(Z)-1-(2-furyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridin-8(3H)-yl cyanide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolopyridine Core: The initial step involves the condensation of a pyridine derivative with a thiazole derivative under acidic or basic conditions to form the thiazolopyridine core.
Introduction of the Furyl Groups: The furyl groups are introduced through a Friedel-Crafts acylation reaction using furfural or its derivatives.
Amino and Cyano Group Addition: The amino and cyano groups are added through nucleophilic substitution reactions using appropriate reagents such as ammonia or cyanide salts.
Final Cyclization and Functionalization: The final step involves cyclization and functionalization to introduce the remaining functional groups and achieve the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
5-Amino-6-cyano-7-(2-furyl)-2-[(Z)-1-(2-furyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridin-8(3H)-yl cyanide: undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl and amino groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the cyano and oxo groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution Reagents: Ammonia, cyanide salts, halogenated compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl groups may lead to the formation of furyl aldehydes or carboxylic acids, while reduction of the cyano group can yield primary amines.
科学的研究の応用
化学
化学において、この化合物はより複雑な分子を合成するためのビルディングブロックとして使用できます。その独特の構造により、新しい反応経路の探求と新規材料の開発が可能になります。
生物学
生物学研究では、この化合物は生物活性分子の可能性について調査される可能性があります。その構造的特徴は、生物学的標的との相互作用の可能性を示唆しており、創薬および開発の候補となります。
医学
医学において、この化合物は治療の可能性について調査される可能性があります。特定の分子標的と相互作用する能力により、さまざまな病気の新しい治療法の開発につながる可能性があります。
産業
産業において、この化合物は特殊化学品、医薬品、先端材料の生産に用途を見出す可能性があります。その独自の特性により、さまざまな産業プロセスに適しています。
作用機序
「(2Z)-5-アミノ-7-(フラン-2-イル)-2-(フラン-2-イルメチリデン)-3-オキソ-2,3-ジヒドロ-7H-[1,3]チアゾロ[3,2-a]ピリジン-6,8-ジカルボニトリル」の作用機序は、特定の分子標的との相互作用を含みます。これらの標的には、酵素、受容体、または他のタンパク質が含まれる場合があります。この化合物の官能基により、水素結合を形成したり、金属イオンと配位したり、生物学的経路を調節する他の相互作用に関与したりすることができます。
類似化合物の比較
類似化合物
- (2Z)-5-アミノ-7-(チオフェン-2-イル)-2-(チオフェン-2-イルメチリデン)-3-オキソ-2,3-ジヒドロ-7H-[1,3]チアゾロ[3,2-a]ピリジン-6,8-ジカルボニトリル
- (2Z)-5-アミノ-7-(ピリジン-2-イル)-2-(ピリジン-2-イルメチリデン)-3-オキソ-2,3-ジヒドロ-7H-[1,3]チアゾロ[3,2-a]ピリジン-6,8-ジカルボニトリル
独自性
「(2Z)-5-アミノ-7-(フラン-2-イル)-2-(フラン-2-イルメチリデン)-3-オキソ-2,3-ジヒドロ-7H-[1,3]チアゾロ[3,2-a]ピリジン-6,8-ジカルボニトリル」の独自性は、官能基と環状構造の特定の組み合わせにあります。この組み合わせにより、類似化合物とは異なる化学的および生物学的特性が与えられます。
類似化合物との比較
5-Amino-6-cyano-7-(2-furyl)-2-[(Z)-1-(2-furyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridin-8(3H)-yl cyanide: can be compared with other thiazolopyridine derivatives, such as:
5-Amino-6-cyano-7-(2-thienyl)-2-[(Z)-1-(2-thienyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridin-8(3H)-yl cyanide: This compound has thiophene rings instead of furyl rings, which may alter its electronic properties and reactivity.
5-Amino-6-cyano-7-(2-phenyl)-2-[(Z)-1-(2-phenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridin-8(3H)-yl cyanide: The presence of phenyl rings can significantly impact the compound’s hydrophobicity and potential interactions with biological targets.
5-Amino-6-cyano-7-(2-pyridyl)-2-[(Z)-1-(2-pyridyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridin-8(3H)-yl cyanide: The pyridyl rings introduce additional nitrogen atoms, which can influence the compound’s coordination chemistry and binding affinity to metal ions.
The uniqueness of 5-amino-6-cyano-7-(2-furyl)-2-[(Z)-1-(2-furyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridin-8(3H)-yl cyanide lies in its combination of furyl rings and multiple functional groups, providing a distinct set of chemical and biological properties.
特性
分子式 |
C18H10N4O3S |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
(2Z)-5-amino-7-(furan-2-yl)-2-(furan-2-ylmethylidene)-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile |
InChI |
InChI=1S/C18H10N4O3S/c19-8-11-15(13-4-2-6-25-13)12(9-20)18-22(16(11)21)17(23)14(26-18)7-10-3-1-5-24-10/h1-7,15H,21H2/b14-7- |
InChIキー |
HBGHHVGJNJENMJ-AUWJEWJLSA-N |
異性体SMILES |
C1=COC(=C1)/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=CO4)C#N)N |
正規SMILES |
C1=COC(=C1)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=CO4)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S,10bR)-2-phenyl-3-(phenylcarbonyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11108905.png)
![Methyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B11108908.png)
![N-({N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11108920.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(biphenyl-4-yloxy)propanehydrazide](/img/structure/B11108923.png)
![Methyl 2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B11108928.png)
![(5E,5'E)-5,5'-[benzene-1,4-diyldi(E)methylylidene]bis(1,3-thiazolidine-2,4-dione)](/img/structure/B11108934.png)
![2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene(2-methoxybenzene-4,1-diyl)oxy]}bis[1-(morpholin-4-yl)ethanone]](/img/structure/B11108942.png)
![5-(4-chlorophenyl)-2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B11108950.png)
![ethyl 4'-benzamido-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxylate](/img/structure/B11108951.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11108958.png)
boron](/img/structure/B11108968.png)


![2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11108981.png)
